1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
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Overview
Description
1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a complex organic compound that features an indole core structure Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves multiple steps. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides . Industrial production methods may involve similar multi-step synthesis processes, optimized for scale and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups present in the structure can be reduced to alcohols.
Substitution: The indole ring can participate in electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core structure allows it to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1-methyl-1H-indole-3-carboxamide
- 1-phenyl-1H-indole-3-carboxamide
- 5-oxo-1-phenylpyrrolidin-3-yl derivatives These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their biological activities and chemical properties .
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-methyl-N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-26-15-19(18-9-5-6-10-20(18)26)23(30)25-12-11-24-22(29)16-13-21(28)27(14-16)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3,(H,24,29)(H,25,30) |
InChI Key |
BMZIFGSHFQOHBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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